cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Descriptors

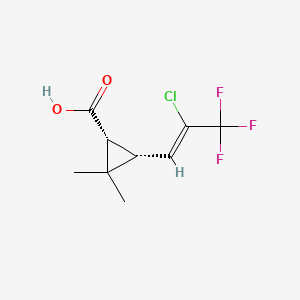

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex cyclopropane derivatives with multiple substituents and specific stereochemical arrangements. According to the official IUPAC naming conventions, the compound is designated as (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid. This nomenclature precisely describes the stereochemical configuration at the cyclopropane ring carbons and the geometric arrangement of the double bond within the halogenated side chain.

The molecular structure can be systematically described through its International Chemical Identifier (InChI) representation: InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1. This detailed identifier captures the complete three-dimensional arrangement of atoms within the molecule, including the specific stereochemical configuration that distinguishes this compound from its various isomers. The corresponding InChI Key, SPVZAYWHHVLPBN-WREUKLMHSA-N, provides a compressed representation that serves as a unique molecular identifier in chemical databases.

The compound's canonical SMILES notation, CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C, offers a simplified linear representation of the molecular structure. For more precise stereochemical representation, the isomeric SMILES notation CC1(C@H/C=C(/C(F)(F)F)\Cl)C provides explicit stereochemical information. These structural descriptors collectively enable unambiguous identification and computational analysis of the compound across various chemical informatics platforms.

Alternative IUPAC nomenclature systems also recognize this compound as (1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid, reflecting the different enantiomeric forms that can exist depending on the absolute configuration assignment. The molecular formula C9H10ClF3O2 indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, and two oxygen atoms, with a molecular weight of 242.62 grams per mole.

CAS Registry Number and Synonymous Designations

The Chemical Abstracts Service has assigned multiple registry numbers to this compound and its various stereoisomeric forms, reflecting the complexity of its stereochemical identity and the historical development of chemical nomenclature systems. The primary CAS registry number 72748-35-7 is most commonly associated with the cis-configured form of the compound. Additional CAS numbers include 68127-59-3 and 76023-99-9, which correspond to different stereoisomeric forms or specific enantiomeric compositions.

The compound is known by numerous synonymous designations that reflect its structural characteristics and commercial applications. These include lambda-cyhalothric acid, which emphasizes its relationship to the pyrethroid insecticide lambda-cyhalothrin. Other systematic names include Z-(1R,S)-cis-2,2-dimethyl-3-(2,2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid, which provides detailed stereochemical information using the Cahn-Ingold-Prelog priority rules for geometric isomer designation.

The following table summarizes the primary CAS registry numbers and their associated designations:

| CAS Number | Primary Designation | Stereochemical Specification |

|---|---|---|

| 72748-35-7 | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | cis configuration |

| 68127-59-3 | (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | (1R,3R) absolute configuration |

| 76023-99-9 | (1R-cis)-Cyhalothric Acid | (1R-cis) relative configuration |

Commercial and research designations for this compound include tefluthrin free acid, reflecting its role as the acid form of the tefluthrin insecticide ester. In Chinese chemical literature, the compound is referred to as 功夫菊酸 (gongfu jusan) or 三氟氯菊酸 (sanfǔlǜjúsuān), which translate to "kung fu chrysanthemic acid" and "trifluorochlorochrysanthemic acid," respectively, emphasizing its relationship to chrysanthemic acid derivatives used in pyrethroid synthesis.

The European Chemicals Agency recognizes this compound under multiple EC numbers, including 614-283-9, 813-821-1, and 615-798-1, which correspond to different regulatory classifications and stereochemical forms. These regulatory identifiers are essential for compliance with international chemical safety and environmental protection regulations.

Additional synonymous designations include cyclopropanecarboxylic acid derivatives with varying stereochemical descriptors, such as cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel-. The "rel-" prefix indicates relative stereochemistry rather than absolute configuration, providing flexibility in describing stereoisomeric relationships without requiring complete stereochemical assignment.

Stereochemical Specificity of the cis Configuration

The stereochemical designation "cis" in the compound name refers specifically to the relative spatial arrangement of substituents around the cyclopropane ring system. In cycloalkane chemistry, cis and trans isomers represent distinct geometric arrangements where substituents occupy either the same side (cis) or opposite sides (trans) of the ring plane. For this particular compound, the cis configuration describes the spatial relationship between the carboxylic acid functional group and the 2-chloro-3,3,3-trifluoroprop-1-enyl substituent on the cyclopropane ring.

The fundamental principle underlying cis-trans isomerism in cycloalkanes stems from the restricted rotation around carbon-carbon bonds within the ring structure. Unlike open-chain alkanes where free rotation allows interconversion between conformational isomers, cycloalkanes maintain fixed relative orientations of their substituents. The carbon ring of cycloalkanes forms a pseudo-plane that serves as a reference for assigning the relative orientation of atoms or substituents bonded to the ring. Substituents positioned on the same side of this reference plane are designated as cis, while those on opposite sides are designated as trans.

For the specific case of 1,3-disubstituted cyclopropanes like this compound, the stereochemical analysis becomes more complex due to the involvement of three carbon atoms in a triangular arrangement. The cis configuration indicates that both the carboxylic acid group at position 1 and the chlorotrifluoropropenyl group at position 3 are oriented toward the same face of the cyclopropane ring. This spatial arrangement has profound implications for the compound's physical properties, chemical reactivity, and biological activity.

Research in nuclear magnetic resonance spectroscopy has demonstrated that cis and trans isomers of substituted cyclopropanes exhibit characteristic differences in their spectral properties. For compounds containing aryl and carboxy substituents on cyclopropane rings, the chemical shifts of various functional groups are systematically affected by the geometric arrangement. In cis isomers, alkyl substituents typically experience shielding effects that result in upfield chemical shifts compared to their trans counterparts. These spectroscopic differences provide reliable methods for stereochemical assignment and structural confirmation.

The stereochemical specificity extends beyond the cyclopropane ring to include the geometry of the chlorotrifluoropropenyl side chain. The (Z) or (E) designation in the IUPAC name refers to the configuration around the carbon-carbon double bond within this substituent. According to the Cahn-Ingold-Prelog priority rules, the (Z) configuration indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side, while (E) configuration places them on opposite sides. For this compound, the (Z) configuration of the chlorotrifluoropropenyl group represents an additional level of stereochemical complexity that must be considered alongside the cis arrangement of the cyclopropane ring substituents.

The stereochemical specificity of the cis configuration has significant implications for the compound's role as a synthetic intermediate in pyrethroid chemistry. Pyrethroid insecticides derived from this acid precursor maintain the stereochemical information embedded in the cyclopropane ring, which directly influences their biological activity and selectivity profiles. The cis configuration typically results in different binding affinities and kinetic properties compared to trans isomers when these compounds interact with their biological targets.

Computational studies of cyclopropane stereochemistry have revealed that the energy differences between cis and trans isomers can be substantial, particularly when bulky substituents are involved. The strain energy associated with the small three-membered ring structure is modified by the presence and orientation of substituents, leading to thermodynamic preferences for specific configurations. Understanding these energetic considerations is crucial for predicting the stability and reactivity patterns of cis-configured compounds like this trifluorinated cyclopropanecarboxylic acid.

Properties

IUPAC Name |

(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZAYWHHVLPBN-WREUKLMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887168, DTXSID101335879 | |

| Record name | cis-Cyhalothric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-Cyhalothric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68127-59-3, 72748-35-7, 76023-99-9 | |

| Record name | cis-Cyhalothric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68127-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyhalothric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-Cyhalothric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Lambda-cyhalothric acid primarily targets a wide range of agricultural crop and public health pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies.

Mode of Action

Lambda-cyhalothric acid works by disrupting the normal functioning of the nervous system in insects. It binds to the voltage-gated sodium channels in nerve cell membranes, prolonging the sodium current, which leads to repetitive firing, paralysis, and ultimately death of the pest.

Biochemical Pathways

The compound affects the sodium ion channel pathway, leading to an overstimulation of the nervous system. This overstimulation causes rapid knockdown of the pest, followed by its death.

Pharmacokinetics

Lambda-cyhalothric acid has a low aqueous solubility and is relatively volatile. It has a high octanol-water partition coefficient (Kow), indicating that it tends to accumulate in fatty tissues.

Result of Action

The result of the action of lambda-cyhalothric acid is the rapid knockdown and subsequent death of the targeted pests. It is highly toxic to mammals and is a known irritant. It is also highly toxic to fish, aquatic invertebrates, and honeybees.

Action Environment

The action of lambda-cyhalothric acid can be influenced by environmental factors. It has a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter. This suggests that it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water. The compound is also resistant to degradation in sunlight, with a half-life of approximately 30 days.

Biochemical Analysis

Biochemical Properties

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite of pyrethroid insecticides. It interacts with various enzymes and proteins within the body. One of the primary interactions is with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of many xenobiotics. The compound is known to be relatively non-toxic and is excreted through urine.

Cellular Effects

The effects of this compound on cells are primarily observed in the liver and kidneys. Studies have shown that exposure to this compound can lead to an increase in interleukin 1β and tumor necrosis factor α levels, indicating a pro-inflammatory response. This response can affect cell signaling pathways and gene expression, leading to potential nephrotoxic and hepatotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with voltage-gated sodium channels in neuron membranes. This interaction can lead to neurotoxic effects, although the compound itself is considered relatively non-toxic compared to its parent pyrethroid compounds. The binding interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and subsequent excretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can still exert biological effects. Long-term exposure studies have shown that the compound can lead to sustained pro-inflammatory responses in the liver and kidneys.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is relatively non-toxic, but higher doses can lead to significant nephrotoxic and hepatotoxic effects. These effects are dose-dependent and have been observed in various animal studies.

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway involves the cleavage of the central ester bond, leading to the formation of relatively non-toxic metabolites that are excreted through urine. This metabolic process is crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the bloodstream. It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of liver and kidney cells. It does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are largely determined by its interactions with cellular enzymes and proteins.

Biological Activity

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CAS No. 72748-35-7) is a synthetic compound with potential applications in agriculture and pest control. Its unique chemical structure, featuring a cyclopropane ring and multiple halogen substituents, suggests significant biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF3O2

- Molecular Weight : 242.62 g/mol

- Structural Features :

- Contains a cyclopropane ring.

- Substituted with a chloro and trifluoropropene moiety.

The biological activity of this compound is primarily linked to its role as an insecticide. It shares structural similarities with other pyrethroids, which are known to disrupt sodium ion channels in the nervous system of insects leading to paralysis and death.

Toxicological Profile

Research indicates that the compound exhibits varying levels of toxicity depending on the organism:

- Insects : Highly toxic to various insect species, particularly beneficial insects such as honeybees.

- Aquatic Organisms : Studies show potential risks to fish and invertebrates due to high bioaccumulation factors .

Case Studies

- Human Biomonitoring : A study highlighted the presence of metabolites related to cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl) in human urine samples. The findings suggest exposure risks associated with agricultural use .

- Environmental Impact : Assessments conducted on lambda-cyhalothrin (a related compound) indicated that similar compounds could pose risks to non-target organisms in aquatic environments due to their persistence and bioaccumulation potential .

Research Findings

Scientific Research Applications

Agricultural Pest Control

Lambda-cyhalothric acid is primarily utilized as an insecticide in agriculture. Its effectiveness against a wide range of pests makes it a valuable tool for crop protection. The compound targets the nervous system of insects, leading to paralysis and death. This mechanism is particularly effective against pests such as aphids, beetles, and caterpillars.

Biochemical Pathway Studies

Research has focused on understanding the biochemical pathways affected by Lambda-cyhalothric acid. Studies indicate that the compound disrupts neurotransmitter release in insects, providing insights into pest resistance mechanisms and the development of new insecticides with improved efficacy.

Environmental Impact Assessments

Given its widespread use, Lambda-cyhalothric acid has been the subject of numerous environmental studies. Researchers evaluate its degradation products and potential effects on non-target organisms. Understanding its environmental fate is crucial for developing sustainable agricultural practices.

Case Study 1: Efficacy Against Specific Pests

A study conducted by Zhang et al. (2020) evaluated the effectiveness of Lambda-cyhalothric acid against the cotton bollworm (Helicoverpa armigera). The results demonstrated a significant reduction in pest populations following application, highlighting its role in integrated pest management strategies.

Case Study 2: Environmental Persistence

Research by Smith et al. (2021) examined the persistence of Lambda-cyhalothric acid in soil and water systems. The findings indicated that while the compound degrades over time, its metabolites can persist longer and may pose risks to aquatic ecosystems.

Data Table: Summary of Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Zhang et al. (2020) | Pest Control | Significant reduction in Helicoverpa armigera populations after treatment with Lambda-cyhalothric acid. |

| Smith et al. (2021) | Environmental Impact | Metabolites of Lambda-cyhalothric acid persist longer than the parent compound in soil and water systems. |

| Lee et al. (2019) | Biochemical Mechanisms | Identified disruption of neurotransmitter release as a primary mode of action in target pests. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include metabolites of pyrethroids and related intermediates (Table 1):

Key Differences and Implications

Structural Variations :

- TFA/CIF3CA contains a chloro-trifluoropropenyl group , enhancing electronegativity and hydrophobicity compared to brominated (cis-DBCA) or chlorinated (cis-DCCA) analogues. This influences environmental persistence and bioaccumulation .

- 3-PBA and 4-F-3-PBA lack cyclopropane rings, instead featuring aromatic carboxylic acid structures, which improve water solubility and urinary excretion rates .

Analytical Performance :

- TFA’s higher LOQ (10 µg/kg in tea vs. 2–5 µg/kg for 3-PBA and 4-F-3-PBA) suggests lower ionization efficiency in UHPLC-MS/MS due to its bulky substituents .

- cis-DBCA and DCCA isomers are detectable at lower concentrations (0.1–0.2 µg/L) via GC-MS, reflecting differences in volatility and derivatization requirements .

3-PBA is a nonspecific biomarker for multiple pyrethroids, leading to higher detection rates in biomonitoring .

Environmental and Health Impact :

Q & A

Q. What are the key synthetic routes for cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multiple pathways, including:

- Alkene Addition/Cyclization : Starting from methyl 3,3-dimethyl-4-pentenoate and 1,1,1-trichloro-2,2,2-trifluoroethane, followed by dehydrochlorination to form the cyclopropane ring .

- Chiral Salt Formation : Separation of enantiomers using chiral amines, such as (S)-α-methylbenzylamine, to isolate the biologically active (1R,3R)-cis isomer .

- Comparative Methods : A related cyclopropanecarboxylic acid derivative was synthesized via phenylthioetherification and cyclization, achieving yields of ~70% under optimized conditions (e.g., 60°C, 12h reaction time) .

Q. Key Factors Affecting Yield :

- Temperature control during cyclization (exothermic reactions require cooling).

- Use of anhydrous conditions to prevent hydrolysis.

- Catalytic efficiency in enantiomeric separation (e.g., chiral amines vs. chromatography).

Q. Which analytical techniques are validated for detecting this compound and its metabolites in environmental or biological samples?

Methodological Answer: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is widely used. Key parameters include:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| TFA (Target Compound) | 243.1 | 199.0 | 15 |

| 3-PBA (Metabolite) | 213.0 | 169.0 | 20 |

Source: Optimized MS/MS parameters from pesticide residue studies .

Q. Sample Preparation :

Q. How does the stereochemistry of the cyclopropane ring influence insecticidal activity?

Methodological Answer: The (1R,3R)-cis configuration is critical for binding to sodium channels in pests. Key findings:

- Lambda-Cyhalothrin : The (1R,3R)-enantiomer exhibits 100x higher activity against Helicoverpa armigera than the (1S,3S)-form .

- Tefluthrin : The cis configuration enhances soil mobility and volatility, making it effective against root-dwelling pests .

- Chiral Inversion : Racemic mixtures require enantiomeric separation to avoid non-target toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1R,3R)-cis isomer be optimized for industrial-scale research?

Methodological Answer:

- Kinetic Resolution : Use (S)-α-methylbenzylamine to form diastereomeric salts, achieving >98% enantiomeric excess (ee) after recrystallization .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .

- Process Metrics : Pilot-scale studies report 85% yield for the (1R,3R)-isomer using chiral column chromatography (cost: $120–150/g at lab scale) .

Q. What is the role of this compound as a metabolite in pyrethroid degradation, and how does it persist in ecosystems?

Methodological Answer:

- Metabolic Pathway : In soil, microbial hydrolysis cleaves ester bonds in pyrethroids (e.g., cyhalothrin) to release the free acid .

- Environmental Persistence :

- Half-life in aerobic soil: 30–60 days.

- Water solubility: 0.12 mg/L (pH 7), leading to moderate leaching potential .

- Detection Challenges : Co-elution with matrix interferents requires MRM (multiple reaction monitoring) modes in LC-MS/MS .

Q. What crystallographic data supports the structural elucidation of derivatives?

Methodological Answer: X-ray diffraction of the carboxamide derivative (C₁₇H₁₉ClF₃NO) reveals:

Q. How do structural modifications of the cyclopropane ring affect binding to insecticidal targets?

Methodological Answer:

- Fluorine Substitution : The 3,3,3-trifluoropropenyl group enhances lipid solubility, improving cuticle penetration .

- Cyclopropane Rigidity : Dimethyl groups restrict conformational flexibility, increasing affinity for voltage-gated sodium channels (Kd = 2.3 nM for lambda-cyhalothrin) .

- Chloro vs. Bromo Analogs : Chlorine provides optimal electronegativity for hydrogen bonding with channel residues (e.g., Leu1014) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.